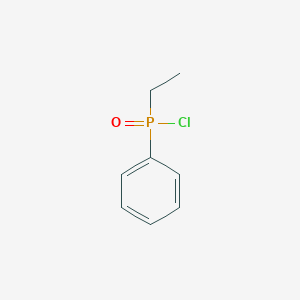

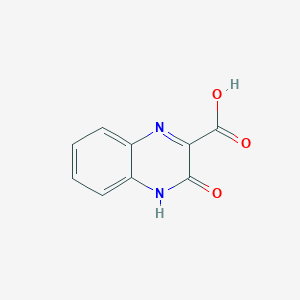

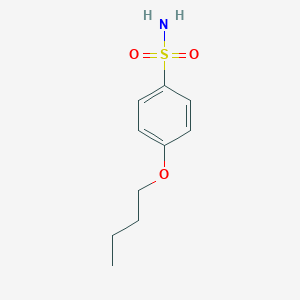

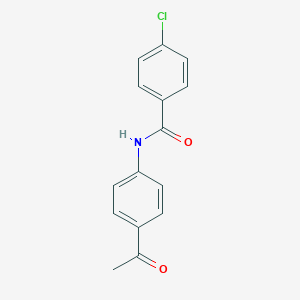

N-(4-acetylphenyl)-4-chlorobenzamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4-Acetylphenyl)-4-chlorobenzamide has been demonstrated through a one-pot synthesis under base conditions, which offers advantages such as excellent yields, short reaction times, and high purity. The chemical structure is elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy, confirming the high efficiency and simplicity of the synthesis route (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The crystal structure analysis reveals a V-shaped molecule with dihedral angles and hydrogen bonding patterns contributing to its stability. The molecular complex analysis by X-ray diffraction illustrates significant intramolecular and intermolecular interactions, further affirming the molecule's structural intricacy and stability (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Research on the electrophilic properties and potential reactivity with nucleophiles like cyanide or glutathione under physiological conditions has been explored, highlighting the compound's behavior in various chemical contexts. This investigation aids in understanding the compound's reactivity and interaction with different chemical agents (Overton et al., 1986).

Physical Properties Analysis

The physical properties, such as crystal packing and intermolecular forces, are delineated through crystallography reports. The analysis of hydrogen bonds, weak C−H···O, C−Cl···π, and π···π interactions enriches the understanding of its physical attributes and the forces contributing to its stability and structure (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The compound's chemical properties, including its reaction with nucleophiles and its electrophilic characteristics, have been meticulously investigated. Studies highlight its potential reactivity, providing insights into its chemical behavior and interactions with various molecules (Overton et al., 1986).

Scientific Research Applications

Synthesis and Structural Analysis :

- N-(4-acetylphenyl)-4-chlorobenzamide has been synthesized and characterized through various analytical techniques, highlighting its molecular structure and properties (Khalid et al., 2022).

- Another research focused on the efficient synthesis of this compound, emphasizing its crystal structure and molecular conformation (Kobkeatthawin et al., 2017).

Biological and Pharmacological Applications :

- It has been used as a reference in studies analyzing the degradation of certain drugs and chemicals, like moclobemide, where 4-chlorobenzamide was identified as a major degradation product (Skibiński & Komsta, 2012).

- Another study discussed the potential carcinogenicity of 2-chlorobenzamide, a related degradation product of certain insecticides, and its environmental implications (Lu, Zhou, & Liu, 2004).

- The synthesis and antimicrobial properties of compounds containing the 4-acetylphenyl fragment, similar to N-(4-acetylphenyl)-4-chlorobenzamide, were also explored (Baranovskyi et al., 2018).

Chemical Reactivity and Stability :

- The electrophilic properties of compounds structurally related to N-(4-acetylphenyl)-4-chlorobenzamide were investigated, providing insights into their reactivity and potential uses (Overton et al., 1986).

- A study on the hydrolysis of 2-chlorobenzamide, closely related to N-(4-acetylphenyl)-4-chlorobenzamide, offered valuable data on its environmental stability and breakdown patterns (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).

Mechanism of Action

Target of Action

N-(4-acetylphenyl)-4-chlorobenzamide is a complex compound with potential biological activitySimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-acetylphenyl)-4-chlorobenzamide may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets and induce changes at the molecular level . For instance, some compounds can undergo Michael-type addition reactions with aromatic alcohols, resulting in new compounds . This suggests that N-(4-acetylphenyl)-4-chlorobenzamide might also interact with its targets in a similar manner.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(4-acetylphenyl)-4-chlorobenzamide might also affect multiple biochemical pathways.

Pharmacokinetics

The synthesis of similar compounds has been reported , suggesting that the compound could be synthesized and potentially absorbed in a biological system

Result of Action

Related compounds have shown inhibitory activity against various enzymes, such as acetylcholinesterase (ache) and carbonic anhydrase (hcas) . This suggests that N-(4-acetylphenyl)-4-chlorobenzamide might also exhibit similar inhibitory effects.

Action Environment

The synthesis of similar compounds has been reported to be efficient under base conditions . This suggests that the action of N-(4-acetylphenyl)-4-chlorobenzamide might also be influenced by the pH of its environment.

properties

IUPAC Name |

N-(4-acetylphenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDNUECBGFPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350102 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-chlorobenzamide | |

CAS RN |

72269-23-9 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.